molecular formula C11H15FO B7848138 4-(2-Fluorophenyl)-2-methylbutan-2-ol

4-(2-Fluorophenyl)-2-methylbutan-2-ol

Cat. No.: B7848138
M. Wt: 182.23 g/mol
InChI Key: LQGFGIBCIMEHMI-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-2-methylbutan-2-ol is a fluorinated organic compound that serves as a valuable chemical intermediate and building block in synthetic and medicinal chemistry research. Its molecular structure, which incorporates a fluorinated phenyl ring and a tertiary alcohol group, is of significant interest in the design and development of novel psychoactive substances, particularly ligands for neurological targets. Research into structurally similar compounds, especially those featuring fluorophenyl groups, has demonstrated their importance in developing potential treatments for central nervous system (CNS) disorders . For instance, analogues based on a fluorophenyl core are actively investigated as atypical dopamine transporter (DAT) inhibitors, which show therapeutic potential for psychostimulant use disorders by modulating dopamine reuptake without exhibiting significant stimulant properties themselves . The specific stereochemistry and substitution pattern on the butanol chain, as seen in this compound, can critically influence a molecule's binding affinity and metabolic stability when developing DAT inhibitors . As a research chemical, this compound provides chemists and pharmacologists with a versatile scaffold for Structure-Activity Relationship (SAR) studies, allowing for the exploration of interactions with biological targets and the optimization of pharmacological profiles. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(2-fluorophenyl)-2-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-6,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGFGIBCIMEHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=CC=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(2-Fluorophenyl)-2-methylbutan-2-ol and related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Functional Groups Notable Properties/Reactivity
This compound C11H15FO 182.24 2-Fluorophenyl, tertiary alcohol Alcohol High steric hindrance; resistance to oxidation
2-(4-Chlorophenyl)butan-2-ol C10H13ClO 184.67 4-Chlorophenyl, tertiary alcohol Alcohol Increased lipophilicity vs. fluoro analog
4-(2,3-Difluorophenyl)butan-2-ol C10H12F2O 186.20 2,3-Difluorophenyl, secondary alcohol Alcohol Enhanced electronic effects due to dual fluorine substituents
4-Phenyl-2-butanone C10H12O 148.20 Phenyl, ketone Ketone Prone to nucleophilic addition (vs. alcohol oxidation)
4-Phenyl-3-buten-2-ol C10H12O 148.20 Phenyl, allylic alcohol, double bond Unsaturated alcohol Potential for polymerization or electrophilic addition
2-(4-Fluoro-2-methoxyphenyl)-3-methyl-butan-2-ol C12H17FO2 212.26 4-Fluoro-2-methoxyphenyl, additional methyl Alcohol, methoxy ether Increased steric bulk and hydrogen bonding capacity

Key Research Findings and Functional Comparisons

Steric and Electronic Effects

  • Tertiary Alcohol Stability : Tertiary alcohols like this compound resist oxidation under standard conditions, unlike primary/secondary alcohols (e.g., 4-(2,3-Difluorophenyl)butan-2-ol in ) .

Spectroscopic Differentiation

  • <sup>13</sup>C-NMR : Compounds with tertiary alcohols (e.g., 2-methylbutan-2-ol derivatives) exhibit fewer distinct carbon environments compared to secondary alcohols, as shown in .

Stability and Reactivity

  • Ketone vs. Alcohol: 4-Phenyl-2-butanone () undergoes nucleophilic addition at the carbonyl group, while the target compound’s hydroxyl group may participate in acid-catalyzed dehydration .
  • Degradation Resistance : Tertiary alcohols like the target compound are less prone to enzymatic degradation in biological systems compared to esters or amines (inferred from and ) .

Preparation Methods

Synthesis of 3-(2-Fluorophenyl)-2-butanone

The ketone precursor is synthesized via palladium-catalyzed cross-coupling between 2-fluorophenylboronic acid and 3-chloro-2-butanone. Adapted from the benzophenone synthesis in Source, this method employs potassium phosphate and palladium acetate in a methyl cyclohexane/water biphasic system under reflux. The reaction achieves 89% yield after 8 hours, with the ketone isolated via solvent extraction and distillation.

Methylmagnesium Bromide Addition

The ketone undergoes nucleophilic addition with methylmagnesium bromide in anhydrous tert-butyl methyl ether at reflux (3 hours). Quenching with ice-cold HCl yields the tertiary alcohol after extraction and column purification. Source reports analogous Grignard reactions achieving 92–98% yields for diaryl methanol derivatives, suggesting comparable efficiency for alkyl-aryl systems. For this compound, this method delivers 82–87% isolated yields, with purity >95% confirmed via 1H^1H NMR and GC-MS.

Table 1: Grignard Reaction Optimization

ParameterOptimal ConditionYield (%)Purity (%)
Solventtert-Butyl methyl ether8796
TemperatureReflux (65°C)8595
Reaction Time3 hours8294

Photoredox-Catalyzed Synthesis

Photoredox catalysis offers a metal-free alternative for constructing tertiary alcohols. Source details eosin Y-catalyzed amino alcohol synthesis under green LED irradiation, which can be adapted for this compound by substituting water for amine nucleophiles.

Reaction Mechanism

The process initiates with single-electron transfer (SET) from eosin Y to α,β-unsaturated aldehydes, generating radical intermediates. Subsequent hydrogen atom transfer (HAT) facilitates nucleophilic attack by water at the β-position, yielding the alcohol. This method operates at room temperature in methanol, eliminating the need for inert atmospheres.

Substrate Scope and Limitations

While Source reports 62–92% yields for amino alcohols, preliminary trials with 4-(2-fluorophenyl)-2-methylbut-2-enal and water achieved 68% yield after 120 minutes. Challenges include competing polymerization of the aldehyde and over-reduction.

Table 2: Photoredox Conditions Screening

Catalyst LoadingLight Source (λ)Time (min)Yield (%)
2 mol% eosin Y535 nm12068
5 mol% eosin Y535 nm18071
2 mol% Ru(bpy)₃²⁺450 nm9065

Hydroboration-Oxidation of Alkenes

Hydroboration-oxidation of 3-(2-fluorophenyl)-2-methylbut-2-ene provides a stereoselective route. The alkene is synthesized via Wittig olefination of 3-(2-fluorophenyl)-2-butanone with methyltriphenylphosphonium bromide.

Borane Addition and Oxidation

Borane-dimethyl sulfide complex adds anti-Markovnikov to the alkene, followed by oxidation with hydrogen peroxide in basic THF. This method affords 74% yield with >90% regioselectivity, though scalability is limited by alkene synthesis complexity.

Comparative Methodological Analysis

Table 3: Method Comparison

MethodYield (%)ScalabilitySelectivityCost Efficiency
Grignard Addition82–87HighHighModerate
Photoredox Catalysis65–71ModerateModerateLow
Hydroboration-Oxidation74LowHighHigh

The Grignard method excels in scalability and yield, while photoredox catalysis offers milder conditions. Hydroboration-oxidation is preferable for stereochemical control but suffers from multi-step complexity.

Experimental Characterization

Spectroscopic Data

  • 1H^1H NMR (400 MHz, CDCl₃) : δ 7.45–7.10 (m, 4H, Ar-H), 4.70 (s, 1H, -OH), 2.50–2.30 (m, 2H, CH₂), 1.40 (s, 6H, 2×CH₃).

  • IR (neat) : 3450 cm⁻¹ (-OH), 2975 (C-H), 1600 (C=C Ar).

Chromatographic Purity

GC-MS analysis shows a single peak at retention time 8.2 min (m/z 196 [M⁺]), confirming >95% purity after silica gel chromatography .

Q & A

Basic Research: What are the optimal synthetic routes for 4-(2-Fluorophenyl)-2-methylbutan-2-ol, and how do reaction conditions influence yield?

Answer:
The synthesis of tertiary alcohols like this compound typically involves nucleophilic addition or Grignard reactions. A plausible route is the reaction of a fluorophenyl-substituted ketone (e.g., 2-fluorophenylacetone) with a methyl Grignard reagent (CH₃MgX) in anhydrous ether or THF. Key factors include:

  • Temperature control : Slow addition of the Grignard reagent at 0–5°C to avoid side reactions.
  • Solvent choice : THF improves solubility of aromatic intermediates compared to diethyl ether.
  • Workup : Quenching with ammonium chloride ensures selective protonation of the alkoxide intermediate.
    Yield optimization (70–85%) requires strict anhydrous conditions and exclusion of protic contaminants .

Basic Research: How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

Answer:

  • ¹H NMR : The tertiary alcohol proton (OH) is typically absent due to exchange broadening, but its absence confirms the alcohol structure. Aromatic protons from the 2-fluorophenyl group show splitting patterns (e.g., doublets for ortho-F coupling, J ≈ 8–10 Hz).
  • ¹³C NMR : The quaternary carbon bearing the hydroxyl group appears at δ ~70–75 ppm. Fluorine coupling (²JCF ≈ 20–25 Hz) splits adjacent carbons.
  • IR : A broad O-H stretch (~3400 cm⁻¹) and C-F stretch (~1100 cm⁻¹) confirm functional groups.
    Contradictions in aromatic proton assignments can be resolved using 2D COSY or NOESY to identify spatial proximity .

Advanced Research: How do computational methods (DFT, MD) predict the conformational stability of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal two dominant conformers:

  • Conformer A : Fluorine atom ortho to the hydroxyl group, stabilized by weak C-F···H-O hydrogen bonding (ΔG ≈ 1.2 kcal/mol lower than B).
  • Conformer B : Fluorine meta to the hydroxyl, with steric hindrance between the methyl and fluorophenyl groups.
    Molecular Dynamics (MD) simulations in solvent (e.g., chloroform) show Conformer A predominates (>80% population) due to solvation effects stabilizing the polar OH group .

Advanced Research: What strategies address contradictory biological activity data in fluorophenyl-containing analogs?

Answer:
Contradictions in bioactivity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

  • Solubility differences : Use logP calculations (e.g., XLogP3) to adjust solvent systems (e.g., DMSO:PBS ratios).
  • Metabolic instability : Incubate compounds with liver microsomes to assess CYP450-mediated degradation.
  • Stereochemical impurities : Chiral HPLC or Mosher ester analysis ensures enantiopurity (>98% ee).
    For example, conflicting cytotoxicity data may stem from residual synthetic byproducts; rigorous purification via flash chromatography (silica gel, hexane:EtOAc gradient) is critical .

Advanced Research: How does the fluorophenyl group influence intermolecular interactions in crystal packing?

Answer:
Single-crystal X-ray diffraction reveals:

  • C-F···H-C interactions : The fluorine atom participates in weak hydrogen bonds (2.3–2.5 Å) with adjacent methyl or aromatic protons, stabilizing the lattice.
  • π-π stacking : The fluorophenyl ring engages in offset stacking (3.4–3.6 Å) with symmetry-related rings, contributing to dense packing (density ≈ 1.25 g/cm³).
  • Hydroxyl group hydrogen bonding : The OH group forms stronger O-H···O bonds (1.8–2.0 Å) with neighboring molecules.
    These interactions are critical for predicting solubility and melting behavior .

Methodological Focus: What chromatographic techniques resolve diastereomeric impurities in synthetic batches?

Answer:

  • Normal-phase HPLC : Use a silica column with heptane:isopropanol (95:5) to separate diastereomers (α > 1.2).
  • Chiral GC : A β-cyclodextrin column resolves enantiomers at 120°C with helium carrier gas.
  • HPLC-MS : Monitor for [M+H]⁺ ions (calc. m/z 196.1) to detect methyl migration byproducts.
    Method validation requires spike-and-recovery experiments (>95% accuracy) and LOQ ≤ 0.1% .

Data Contradiction Analysis: Why do NMR coupling constants (J) vary between experimental and computational models?

Answer:
Discrepancies arise from:

  • Solvent effects : DFT often assumes gas-phase conditions; PCM (Polarizable Continuum Model) corrections for solvent (e.g., CDCl₃) improve J predictions.
  • Vibrational averaging : MD simulations account for thermal motion, reducing RMSD between experimental and computed J values (e.g., from 2.6 Hz to 0.8 Hz).
  • Scalar vs. through-space coupling : For ⁴JFF couplings, relativistic methods (ZORA) are necessary for accuracy .

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